Methyl 4-(furan-2-YL)quinoline-7-carboxylate
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Overview
Description
Methyl 4-(furan-2-YL)quinoline-7-carboxylate is a heterocyclic compound that combines the structural features of quinoline and furan. Quinoline is a nitrogen-containing aromatic compound known for its wide range of biological activities, while furan is a five-membered aromatic ring containing oxygen. The combination of these two moieties in a single molecule results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(furan-2-YL)quinoline-7-carboxylate typically involves the construction of the quinoline ring followed by the introduction of the furan moiety. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The furan ring can be introduced through a subsequent cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(furan-2-YL)quinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 4-(furan-2-YL)quinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(furan-2-YL)quinoline-7-carboxylate involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The furan ring can interact with enzymes and receptors, modulating their activity. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have similar biological activities.
Furan derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxylic acid share the furan ring and have similar chemical properties.
Uniqueness
Methyl 4-(furan-2-YL)quinoline-7-carboxylate is unique due to the combination of the quinoline and furan moieties in a single molecule. This structural feature imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 4-(furan-2-YL)quinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of quinoline derivatives that have been synthesized through various methods, including microwave-assisted reactions and conventional synthesis techniques. The structure comprises a quinoline core substituted with a furan moiety at the para position, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily characterized by its cytotoxic , antimicrobial , and antioxidant properties.
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study Data :
- In a study involving the A375 melanoma cell line, compounds similar to this compound showed IC50 values ranging from 2.9 to 11.3 µg/mL , indicating potent cytotoxicity against this cancer type .
- Another study evaluated the compound's effects on breast cancer cells (MDA-MB 231), revealing IC50 values between 6.2 and 9.5 µg/mL for related derivatives .
The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the quinoline ring significantly enhances cytotoxicity, particularly halogen groups at the para position .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Antibacterial Efficacy :
- In vitro studies indicate that quinoline derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.15 to 3.0 μg/mL for certain derivatives .
- The compound's effectiveness against pathogens like Staphylococcus aureus and Escherichia coli highlights its potential as an antimicrobial agent .
Antioxidant Activity
Antioxidant properties have been assessed using DPPH and hydrogen peroxide scavenging assays:
- Compounds derived from the quinoline structure demonstrated good radical scavenging activity, suggesting that this compound could play a role in mitigating oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which may involve the upregulation of pro-apoptotic factors such as p53 and caspases .
- Inhibition of Cell Proliferation : Studies indicate that it may halt cell cycle progression at the G1/S phase, leading to reduced proliferation rates in cancerous cells .
- DNA Cleavage : Certain derivatives have shown complete DNA cleavage at high concentrations, indicating potential mechanisms for inducing cytotoxicity through genotoxic effects .
Summary of Research Findings
Activity Type | Cell Line/Pathogen | IC50/MIC Values | Notes |
---|---|---|---|
Cytotoxic | A375 (Melanoma) | 2.9 - 11.3 µg/mL | Potent cytotoxicity observed |
Cytotoxic | MDA-MB 231 (Breast Cancer) | 6.2 - 9.5 µg/mL | Significant activity noted |
Antimicrobial | Staphylococcus aureus | MIC < 3.0 µg/mL | Effective against Gram-positive bacteria |
Antimicrobial | Escherichia coli | MIC < 3.0 µg/mL | Effective against Gram-negative bacteria |
Antioxidant | Various | DPPH Scavenging Activity | Good radical scavenging ability |
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 4-(furan-2-yl)quinoline-7-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)10-4-5-11-12(14-3-2-8-19-14)6-7-16-13(11)9-10/h2-9H,1H3 |
InChI Key |
OMBYBTYIHPAYAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC(=C2C=C1)C3=CC=CO3 |
Origin of Product |
United States |
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